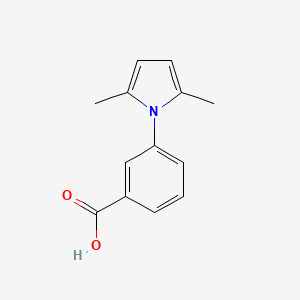

3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

描述

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 26180-28-9) is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the 3-position of the aromatic ring. This compound is synthesized via the Paal-Knorr reaction, where 2,5-hexanedione reacts with an amino-substituted benzoic acid precursor (e.g., 3-aminobenzoic acid) under acidic conditions to form the pyrrole ring . Its molecular formula is C₁₃H₁₃NO₂ (MW: 215.25 g/mol), with hydrogen bond donors (1) and acceptors (2), two aromatic rings, and two rotatable bonds .

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPUZFUOUGTNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180806 | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26180-28-9 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26180-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26180-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Cross-Coupling

A widely employed method involves Suzuki-Miyaura coupling between 3-bromobenzoic acid derivatives and 2,5-dimethylpyrrole-1-boronic acid. The carboxylic acid group is typically protected as an ethyl ester to prevent side reactions.

Procedure :

- Protection : Ethyl 3-bromobenzoate is prepared by esterification of 3-bromobenzoic acid with ethanol under acidic conditions.

- Coupling : The ester reacts with 2,5-dimethylpyrrole-1-boronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 1:1 mixture of dioxane/water at 90°C for 12 hours.

- Deprotection : The ethyl ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) under reflux to yield the free acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Coupling Step) | 72–78% |

| Reaction Temperature | 90°C |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

Nucleophilic Aromatic Substitution

Direct substitution of a nitro group at the 3-position of benzoic acid with 2,5-dimethylpyrrole under basic conditions offers a one-pot route.

Procedure :

- Substrate Preparation : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid via catalytic hydrogenation (H₂, Pd/C, MeOH).

- Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Pyrrole Incorporation : The diazonium salt reacts with 2,5-dimethylpyrrole in aqueous NaOH at 50°C, followed by acidification to precipitate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 4 hours |

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents (e.g., DMF, dioxane) enhance Pd catalyst activity, while elevated temperatures (>80°C) accelerate reaction rates but risk decomposition.

Comparative Solvent Study :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dioxane | 78 | 98 |

| DMF | 82 | 97 |

| THF | 68 | 95 |

Catalytic Systems

Alternative catalysts, such as PdCl₂(dppf), improve yields in sterically hindered systems. Ligand-free conditions using Pd/C (10 wt%) reduce costs but require longer reaction times (24–36 hours).

Industrial Scalability

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances reproducibility and safety. A two-step continuous process achieves 85% yield:

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 70%. For example, coupling under microwave irradiation (150°C, 30 minutes) achieves 80% yield with minimal catalyst (2 mol% Pd).

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/CH₃CN gradient) confirms >98% purity. Recrystallization from ethanol/water (1:3) removes residual Pd.

Challenges and Solutions

Byproduct Formation

Competing Ullmann coupling generates biphenyl derivatives. Adding 1,10-phenanthroline (0.5 equiv) suppresses this pathway, improving selectivity to 94%.

Cost Efficiency

Replacing Pd with CuI (20 mol%) in DMSO at 120°C achieves 60% yield, suitable for large-scale production where Pd costs are prohibitive.

化学反应分析

反应类型: 3-(2,5-二甲基-1H-吡咯-1-基)苯甲酸可以发生各种化学反应,包括:

氧化: 吡咯环上的甲基可以被氧化形成相应的羧酸。

还原: 苯甲酸部分可以被还原形成相应的苯甲醇。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂在酸性条件下。

还原: 氢化锂铝或硼氢化钠等试剂。

取代: 在路易斯酸催化剂存在下,卤素或硝基等亲电试剂。

主要产物:

氧化: 形成具有羧酸基团的 3-(2,5-二甲基-1H-吡咯-1-基)苯甲酸衍生物。

还原: 形成 3-(2,5-二甲基-1H-吡咯-1-基)苯甲醇。

取代: 形成各种取代衍生物,具体取决于所使用的亲电试剂。

科学研究应用

Research has indicated that 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exhibits significant antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that derivatives of this compound showed potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Antimicrobial Efficacy Against M. tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Bactericidal/Bacteriostatic |

| Derivative 5n | <1 | Bactericidal/Bacteriostatic |

| Derivative 5q | <1 | Bactericidal/Bacteriostatic |

Medicinal Applications

In the field of medicine, the compound has shown potential in enhancing monoclonal antibody production . A study found that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, improved monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth while increasing glucose uptake and intracellular ATP levels . This indicates that structural modifications based on the pyrrole framework can lead to enhanced production and quality control of therapeutic antibodies.

Industrial Applications

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it useful in developing new materials and intermediates in chemical synthesis .

Case Study 1: Antimicrobial Efficacy

A research study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against M. tuberculosis. The study involved testing various derivatives of the compound against different strains, revealing that structural variations significantly influenced their antimicrobial potency .

Case Study 2: Monoclonal Antibody Production

In another study focusing on monoclonal antibody production, the use of derivatives of the pyrrole-based compound resulted in improved yields in cell cultures. The research highlighted how specific structural modifications could enhance cell-specific productivity without compromising cell viability .

作用机制

3-(2,5-二甲基-1H-吡咯-1-基)苯甲酸的作用机制涉及其与特定分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制某些酶,从而阻止其活性。 确切的途径和靶标可能因特定的生物学环境和对化合物的修饰而异 .

类似化合物:

3-(2,5-二甲基-1H-吡咯-1-基)苯甲腈: 结构相似,但具有腈基而不是羧酸基团。

4-(2,5-二甲基-1H-吡咯-1-基)苯甲酸: 结构相似,但吡咯环连接在苯甲酸的 4 位。

2-(2,5-二甲基-1H-吡咯-1-基)苯甲酸: 结构相似,但吡咯环连接在苯甲酸的 2 位。

独特性: 3-(2,5-二甲基-1H-吡咯-1-基)苯甲酸由于其特定的取代模式而具有独特性,这种模式会影响其反应性和生物活性。 羧酸基团的存在为进一步的化学修饰和与生物靶标的潜在相互作用提供了额外的功能 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Pyrrole-Substituted Benzoic Acids

The position of the pyrrole substituent on the benzoic acid ring significantly impacts physicochemical and biological properties:

Key Observations :

- 3-Substituted derivatives (e.g., 26180-28-9) exhibit balanced solubility and binding affinity, making them preferred for enzyme inhibition .

- 2-Substituted analogs show reduced solubility due to steric hindrance near the carboxylic acid group, limiting bioavailability .

- Halogenated derivatives (e.g., 4-Cl) enhance lipophilicity but may introduce toxicity risks .

Functional Group Modifications

Variations in substituents on the pyrrole or benzoic acid rings alter bioactivity:

2.2.1. Amino and Hydrophobic Substituents

- 5-(Cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (3e): Exhibits the highest binding affinity for PTP1B (LGFE: -24.88 kcal/mol) due to the cyclopropylamino group at position 5, which enhances hydrophobic interactions with the enzyme's allosteric site . Compared to the parent compound (26180-28-9), this derivative shows a 10-fold increase in inhibitory activity .

2.2.2. Ester and Salt Derivatives

- Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 340312-91-6) :

2.2.3. Heterocyclic Hybrids

- 3-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-1H-1,2,4-triazole-5(4H)-thione (8) :

Structural and Spectroscopic Comparisons

13C-NMR Data :

Crystallography :

- Derivatives like 5-acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 332898-63-2) form centrosymmetric dimers via hydrogen bonding, influencing packing efficiency and melting points (e.g., 152.99°C for 26165-62-8 vs. 143°C for 26180-28-9) .

生物活性

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial, anticancer, and other therapeutic properties, supported by various research studies and findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, linked to a benzoic acid moiety . This unique structure contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are critical in bacterial metabolism .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 3.125 µg/mL against Staphylococcus aureus, demonstrating potent activity compared to standard antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound is also notable:

- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. IC50 values for some derivatives were reported to be below 10 µM .

- Mechanism : The compound's ability to interfere with cellular pathways involved in cancer cell growth is attributed to its structural features that allow it to interact with specific molecular targets.

Monoclonal Antibody Production

A study demonstrated that a derivative of the compound improved monoclonal antibody production in Chinese hamster ovary (CHO) cells by enhancing cell-specific productivity while suppressing growth . This finding highlights its potential utility in biopharmaceutical production.

Antitubercular Activity

Recent investigations into the antitubercular potential of 2,5-dimethylpyrrole derivatives have shown promising results against Mycobacterium tuberculosis. Some derivatives demonstrated MIC values below 1 µg/mL, indicating strong bactericidal effects against multidrug-resistant strains .

常见问题

Q. What synthetic methodologies are recommended for preparing 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives?

The compound can be synthesized via the Paal-Knorr pyrrole synthesis, which involves condensing 2-amino benzoic acid derivatives (e.g., 2-amino-5-iodobenzoic acid) with 2,5-hexanedione in toluene under reflux conditions. Purification is typically achieved using preparative HPLC with acetonitrile/water gradients. This method ensures high yield and purity, critical for subsequent biological assays .

Q. How do computational docking studies (e.g., SILCS) predict the binding affinity of this compound to therapeutic targets like PTP 1B?

Site Identification by Ligand Competitive Saturation (SILCS) employs FragMaps to visualize favorable interaction sites on proteins. For this compound, SILCS analysis revealed high ligand grid free energy (LGFE) scores (generic: -24.883 kcal/mol; specific: -24.364 kcal/mol) at the allosteric site of PTP 1B, indicating strong hydrophobic and hydrogen-bonding interactions. These computational predictions align with experimental data showing inhibitory activity against PTP 1B, a target for Type 2 diabetes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety measures include:

- Use of PPE (lab coats, nitrile gloves, safety goggles) to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation of aerosols.

- Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation if irritation persists. Fire hazards require dry powder or CO₂ extinguishers .

Advanced Research Questions

Q. How can discrepancies between computational docking scores and experimental binding assays be resolved for this compound?

Discrepancies may arise from solvation effects or conformational flexibility. To address this:

- Perform molecular dynamics (MD) simulations to assess protein-ligand stability under physiological conditions.

- Validate binding affinities experimentally using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Cross-reference SILCS FragMaps with crystallographic data (if available) to refine docking parameters .

Q. What strategies enhance selectivity of this compound against off-target enzymes (e.g., EphA2)?

Structural optimization via SAR studies can improve selectivity:

- Modify the benzoic acid substituents (e.g., introducing electron-withdrawing groups) to alter hydrogen-bonding patterns.

- Replace the 2,5-dimethylpyrrole moiety with bulkier groups to reduce off-target interactions.

- Use competitive enzymatic assays (e.g., EphA2 vs. TCPTP) to identify selective derivatives .

Q. How can in silico predictions of pharmacokinetics (ADME) for this compound be validated experimentally?

- Absorption: Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.

- Metabolism: Use liver microsomal stability assays to assess cytochrome P450 interactions.

- Excretion: Radiolabel the compound and track elimination profiles in preclinical models. These steps are prerequisite for Phase I clinical trials .

Methodological Notes

- Crystallographic Analysis: While not directly reported for this compound, SHELXL (via the SHELX suite) is widely used for refining small-molecule crystal structures. Key parameters include R-factor optimization (target <0.05) and data-to-parameter ratios >10 .

- SAR Optimization: Compare analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline to evaluate how substituent polarity impacts bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。